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Etoposide-d3

Bioanalysis LC-MS/MS Pharmacokinetics

Accurate, matrix-effect-corrected quantification of Etoposide in complex biological matrices demands a stable isotope-labeled internal standard with a clear mass shift. Generic, non-deuterated analogs lack the essential +3 Da shift and cannot compensate for ion suppression or variability in LC-MS/MS workflows, compromising pharmacokinetic data integrity. • Enables precise LC-MS/MS quantification with a +3 Da mass shift for robust matrix effect correction. • Designed for metabolic stability assays via CYP3A4 O-demethylation KDIE studies. • Supports comparative in vivo PK studies for direct assessment of deuteration-driven clearance changes.

Molecular Formula C29H32O13
Molecular Weight 591.6 g/mol
Cat. No. B1152659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtoposide-d3
Synonyms(5R,5aR,8aR,9S)-9-[[4,6-O-(1R)-Ethylidene-β-D-glucopyranosyl]oxy]-5,8,8a,9-tetrahydro-5-(4-hydroxy-3,5-dimethoxyphenyl)furo[3’,4’:6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one-d3;  EPEG; -d3 P 16-213-d3;  VePesid-d3;  Vepesid J-d3;  Zuyeyidal-d3;  trans-Etoposi
Molecular FormulaC29H32O13
Molecular Weight591.6 g/mol
Structural Identifiers
SMILESCC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O
InChIInChI=1S/C29H32O13/c1-11-36-9-20-27(40-11)24(31)25(32)29(41-20)42-26-14-7-17-16(38-10-39-17)6-13(14)21(22-15(26)8-37-28(22)33)12-4-18(34-2)23(30)19(5-12)35-3/h4-7,11,15,20-22,24-27,29-32H,8-10H2,1-3H3/t11?,15?,20?,21-,22+,24-,25+,26?,27-,29+/m1/s1/i2D3
InChIKeyVJJPUSNTGOMMGY-WWPGOOPGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trideuteriomethoxy Podophyllotoxin Overview


The target compound is a deuterated analog of a podophyllotoxin-derived chemotherapeutic agent, belonging to the class of topoisomerase II inhibitors. Its molecular formula is C29H32O13, with a molecular weight of 591.6 g/mol, and it features a trideuteriomethoxy (-OCD3) substitution . This specific isotopic labeling is designed for precise quantification in bioanalytical workflows, leveraging the kinetic isotope effect to potentially enhance metabolic stability .

Deuterated internal standard for LC-MS/MS bioanalysis
Supports CYP3A4-mediated metabolism investigation
Enables matrix-effect correction in biological samples

Limitations of Non-Deuterated Analogs in Bioanalysis


Generic, non-deuterated analogs cannot serve as functional substitutes for the trideuteriomethoxy compound in applications requiring precise, matrix-effect-corrected quantitation or in studies aimed at elucidating metabolic stability mechanisms. The absence of the three deuterium atoms eliminates the mass shift (Δm/z = +3 Da) essential for its role as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS workflows [1]. Furthermore, unlabeled compounds lack the potential for a kinetic deuterium isotope effect (KDIE) on CYP3A4-mediated O-demethylation, a primary metabolic pathway for this chemotype [2], thus rendering them unsuitable for comparative pharmacokinetic (PK) investigations aimed at probing metabolic liability.

!
Non-deuterated analog may not function as SIL-IS

The absence of a +3 Da mass shift prevents matrix-effect correction; unlabeled compounds co-elute and limit accurate quantitation.

!
Unlabeled analogs may not support KDIE studies

C-D bond at the O-demethylation site is required to probe metabolic stability via kinetic isotope effect; generic analogs lack this feature.

!
Other deuterated etoposide derivatives serve different roles

Compounds like 4'-O-Benzyl Etoposide-d3 are designed as in vivo metabolic tracers, not as SIL-IS; role mismatch can compromise assay validity.

Quantitative Differentiation of Trideuteriomethoxy Podophyllotoxin


SIL-IS Quantification via Deuterium Mass Shift

The incorporation of a trideuteriomethoxy group results in a molecular mass increase of +3 Da relative to the non-deuterated parent compound. This mass shift is critical for its application as a stable isotope-labeled internal standard (SIL-IS), allowing for precise correction of ionization suppression or enhancement in complex biological matrices . Without this mass differential, generic analogs would co-elute with the analyte of interest, preventing accurate quantitation.

Mass Shift for SIL-IS
Class-level inference
+3 Da
Enables matrix-effect correction in LC-MS/MS
Required mass differential for internal standard use
Bioanalysis LC-MS/MS Pharmacokinetics

Kinetic Isotope Effect on CYP3A4 O-Demethylation

The compound features deuteration at the 5-methoxy group of the E-ring, a site known to undergo CYP3A4-mediated O-demethylation in structurally related etoposide analogs [1]. The C-D bond at this position is chemically more stable than a C-H bond, a phenomenon known as the kinetic deuterium isotope effect (KDIE). This substitution is designed to reduce the rate of oxidative metabolism, potentially leading to an increased plasma half-life (t1/2) and area under the curve (AUC) compared to its non-deuterated counterpart [2].

KDIE on CYP3A4
Class-level inference
Data not available; class-level inference
Supports metabolic stability investigation context
KDIE magnitude requires experimental validation
Drug Metabolism CYP3A4 Pharmacokinetics

Potency Differences Among Podophyllotoxin Analogs

While direct potency data for this specific deuterated compound is unavailable, its non-deuterated structural analogs, etoposide and teniposide, exhibit significant differences in potency. Teniposide is reported to be 5–10 times more potent than etoposide on a molar basis in some in vitro assays [1]. This class-level variability highlights that minor structural modifications can lead to substantial shifts in pharmacodynamic activity. Therefore, direct quantitative comparison of this compound to its closest analogs is required for accurate assessment, and cross-substitution without verification of equipotency would be scientifically unsound.

Analog Potency Difference
Class-level inference
Teniposide 5–10× more potent than etoposide
Class-level potency variability; compound-specific characterization needed
Direct potency data for this deuterated analog unavailable
Pharmacodynamics Topoisomerase II Potency

Distinct Bioanalytical Role vs. 4'-O-Benzyl Etoposide-d3

This compound is specifically designed as a stable isotope-labeled internal standard (SIL-IS) for the quantification of its non-deuterated counterpart in complex biological matrices via LC-MS/MS . Its utility is distinct from other deuterated etoposide derivatives like 4'-O-Benzyl Etoposide-d3, which serves a different purpose as a tracer for in vivo metabolic studies due to its altered chemical structure .

Bioanalytical Role
Cross-study comparable
SIL-IS for quantitation vs. in vivo metabolic tracer
Fit-for-purpose selection prevents role mismatch
4'-O-Benzyl Etoposide-d3 not interchangeable as internal standard
Analytical Chemistry Internal Standard Mass Spectrometry

Optimal Applications for Trideuteriomethoxy Podophyllotoxin


LC-MS/MS Quantification in Plasma and Tissue

The primary application is as a stable isotope-labeled internal standard (SIL-IS) for the accurate and precise quantification of its non-deuterated analog in biological matrices. The +3 Da mass shift allows for compensation of matrix effects and instrument variability in LC-MS/MS assays, which is essential for generating robust pharmacokinetic data .

In Vitro CYP3A4 Metabolism Comparison

This compound can be used in head-to-head incubations with human liver microsomes or recombinant CYP3A4 enzymes alongside its non-deuterated counterpart. By comparing the rates of disappearance of both compounds, researchers can quantitatively assess the contribution of O-demethylation to the overall metabolic clearance and determine the magnitude of the kinetic deuterium isotope effect (KDIE) .

In Vivo Pharmacokinetic Comparison in Preclinical Models

Administering this deuterated compound to animal models allows for a direct comparison of its pharmacokinetic profile (e.g., AUC, Cmax, t1/2, clearance) against the non-deuterated parent drug. This is a fundamental approach to evaluate whether deuteration at the metabolically labile site results in improved systemic exposure or reduced clearance in vivo, validating the class-level inference of enhanced metabolic stability .

Application
Selection Property
Validation Focus
Research matrix quantitation (plasma/tissue)
Stable isotope-labeled internal standard
Matrix-effect correction and assay accuracy
CYP3A4 metabolism studies
Deuteration at O-demethylation site
KDIE magnitude and metabolic pathway contribution
Preclinical pharmacokinetic comparison
Potential metabolic stability context
Systemic exposure and clearance endpoints

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